

# Temsirolimus overall survival progression free survival data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Temsirolimus

CAS No.: 162635-04-3

[Get Quote](#)

Cat. No.: S548071

## Temsirolimus Efficacy Data from Clinical Trials

The table below summarizes the key efficacy data for **Temsirolimus** from a pivotal Phase III clinical trial and a recent meta-analysis.

| Study / Drug                                      | Patient Population                                | Overall Survival (OS)                           | Progression-Free Survival (PFS) | Source / Citation |
|---------------------------------------------------|---------------------------------------------------|-------------------------------------------------|---------------------------------|-------------------|
| <b>Temsirolimus (Phase III)</b>                   | Previously untreated, poor-prognosis advanced RCC | Median: <b>10.9 months</b>                      | Median: <b>3.8 months</b>       | [1] [2]           |
| <b>Interferon-<math>\alpha</math> (Phase III)</b> | (Control group in the same trial)                 | Median: <b>7.3 months</b>                       | Information missing             | [1]               |
| <b>Temsirolimus (Meta-Analysis)</b>               | Low-risk advanced RCC                             | Mortality Rate: <b>0.23</b> (95% CI, 0.15-0.31) | Information missing             | [2] [3]           |
| <b>Pazopanib (Meta-Analysis)</b>                  | Low-risk advanced RCC                             | Mortality Rate: <b>0.44</b> (95% CI, 0.40-0.47) | Information missing             | [2] [3]           |

| Study / Drug                        | Patient Population     | Overall Survival (OS)                              | Progression-Free Survival (PFS) | Source / Citation |
|-------------------------------------|------------------------|----------------------------------------------------|---------------------------------|-------------------|
| <b>Temsirolimus (Meta-Analysis)</b> | High-risk advanced RCC | Mortality Rate:<br><b>0.73</b> (95% CI, 0.69-0.76) | Information missing             | [2] [3]           |
| <b>Pazopanib (Meta-Analysis)</b>    | High-risk advanced RCC | Mortality Rate:<br><b>0.67</b> (95% CI, 0.64-0.71) | Information missing             | [2] [3]           |

## Mechanism of Action: mTOR Signaling Pathway

**Temsirolimus** is a specific inhibitor of the mTOR (mammalian target of rapamycin) kinase, which plays a central role in cell growth, proliferation, and survival [1]. The following diagram illustrates the signaling pathway that **Temsirolimus** targets.



Click to download full resolution via product page

## Key Trial Design and Patient Eligibility

The primary efficacy data for **Temsirolimus** comes from an international, three-arm Phase III trial that involved 626 previously untreated patients with advanced renal cell carcinoma (RCC) and poor prognostic features [1].

- **Key Eligibility Criteria:** The trial specifically enrolled patients with **previously untreated, poor-prognosis advanced RCC**.

- **Study Design:** Patients were randomized to one of three treatment arms:
  - **Temsirolimus** (single agent)
  - Interferon- $\alpha$  (IFN- $\alpha$ )
  - Combination of **Temsirolimus** and IFN- $\alpha$
- **Primary Endpoint:** The study was designed to compare the **overall survival** between the treatment groups [1].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - Wikipedia Temsirolimus [en.wikipedia.org]
2. Efficacy of temsirolimus versus pazopanib in the treatment ... [pmc.ncbi.nlm.nih.gov]
3. Efficacy of temsirolimus versus pazopanib in the treatment ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Temsirolimus overall survival progression free survival data].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548071#temsirolimus-overall-survival-progression-free-survival-data>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com